molecular formula C13H9N5OS B2557121 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 691868-57-2

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2557121
CAS RN: 691868-57-2
M. Wt: 283.31
InChI Key: WSBUBTYVDSTZJZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . These compounds are strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

PP and its derivatives have gained attention as fluorescent molecules for studying intracellular processes, chemosensors, and organic materials. Key features include:

Anticancer Agents

While not extensively studied, PP derivatives may have potential as anticancer agents. For instance, thiazolopyrimidine derivatives (related to PP) displayed excellent anticancer activity against human cancer cell lines and induced apoptosis by inhibiting CDK enzymes .

Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

PP derivatives could serve as DHODH inhibitors, which are relevant in antimalarial drug development .

Space Charge Layer Studies

PP may find applications in studying the space charge layer within silver bromide microcrystals .

Other Potential Applications

PP’s versatile structural modifications allow for further exploration in areas such as materials science, bioimaging, and bio-macromolecular interactions .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

properties

IUPAC Name

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS/c1-8-6-11-14-3-2-10(18(11)16-8)9-7-15-13-17(12(9)19)4-5-20-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUBTYVDSTZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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